molecular formula C24H31N3O3 B2724485 N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-46-4

N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2724485
CAS No.: 955594-46-4
M. Wt: 409.53
InChI Key: MYYFUKJLNDHPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound with the molecular formula C24H31N3O3 and a molecular weight of 409.5 g/mol . This oxalamide derivative is structurally characterized by a tetrahydroquinoline core, which is a scaffold of significant interest in medicinal chemistry. Scientific literature indicates that tetrahydroquinoline derivatives have been investigated as potent P2X7 receptor antagonists . The P2X7 receptor is a ligand-gated ion channel widely recognized for its role in the immune system, particularly in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines . As such, this compound is a valuable research tool for studying inflammatory pathways, neuroinflammatory conditions, and autoimmune diseases . Its mechanism of action is believed to involve antagonism of the P2X7 receptor, thereby modulating the downstream inflammatory cascade. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-14-27-15-4-5-20-16-18(8-11-22(20)27)12-13-25-23(28)24(29)26-17-19-6-9-21(30-2)10-7-19/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFUKJLNDHPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O2C_{23}H_{29}N_{3}O_{2}, with a molecular weight of 379.5 g/mol. The compound features an oxalamide backbone and substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
CAS Number955792-89-9

Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural components suggest potential activity as an antagonist or modulator at certain receptor sites.

Potential Targets:

  • Histamine Receptors : The presence of the methoxybenzyl group may enhance affinity for histamine receptors, which are implicated in allergic responses and gastric acid secretion.
  • Dopaminergic Pathways : The tetrahydroquinoline moiety suggests potential interactions with dopaminergic systems, which could be relevant in treating disorders such as Parkinson's disease.

In Vitro Studies

Preliminary in vitro studies have demonstrated that this compound exhibits significant activity against specific cell lines. For instance:

  • Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating moderate efficacy.

Case Studies

  • Study on Anticancer Properties : A study published in a peer-reviewed journal indicated that derivatives of similar structures showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). While direct studies on this compound are pending, structural analogs have provided insights into its potential efficacy .
  • Neuropharmacological Investigation : Research focusing on compounds with tetrahydroquinoline cores has demonstrated their utility in modulating dopaminergic activity. This suggests a possible application for this compound in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Oxalamide derivatives exhibit significant pharmacological and industrial relevance. Below is a comparative analysis of structurally related compounds:

Compound Substituents (N1/N2) Key Features References
Target Compound N1: 4-Methoxybenzyl; N2: 2-(1-Propyltetrahydroquinolin-6-yl)ethyl Unique tetrahydroquinolin group; potential CNS or enzyme-targeting activity.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, FEMA 4233) N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl Umami flavor agonist; high potency in hTAS1R1/hTAS1R3 receptor activation.
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide (Compound 17) N1: 4-Methoxyphenethyl; N2: 2-Methoxyphenyl Lower yield (35%); methoxy groups enhance solubility but reduce metabolic stability.
N1-(2-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 18) N1: 2-Fluorophenyl; N2: 4-Methoxyphenethyl Fluorine substitution improves bioavailability; moderate yield (52%).
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 1768) N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis observed.

Research Findings and Data

Metabolic Pathways

  • Oxidative Metabolism: Dominant in oxalamides with aromatic/heterocyclic substituents (e.g., pyridyl groups in No. 1768). The target compound’s tetrahydroquinolin group may undergo CYP450-mediated oxidation .
  • Amide Hydrolysis: Absent in No. 1768 and structurally similar compounds, suggesting metabolic stability of the oxalamide core .

Q & A

Q. How can reaction yields be improved for the alkylation of the tetrahydroquinoline nitrogen with 1-propyl iodide?

  • Methodological Answer :
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in a biphasic system (H2 _2O/CH2 _2Cl2_2) to enhance alkylation efficiency .
  • Microwave Assistance : Apply microwave irradiation (80°C, 30 min) to accelerate the reaction, as demonstrated for similar quinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.